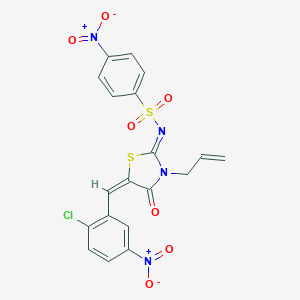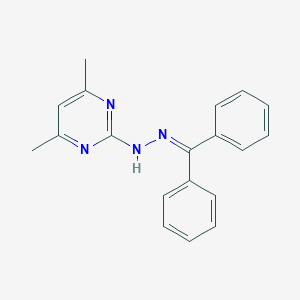![molecular formula C20H15BrN6O3S B403896 (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403896.png)
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE] is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the nitro group makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromo-phenyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The presence of the bromo-phenyl and nitro-phenyl groups enhances its binding affinity to the target proteins, leading to effective inhibition .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazole derivatives such as:
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer activities.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities including antibacterial, antifungal, and antitumor properties.
What sets (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE] apart is its unique combination of substituents, which confer enhanced biological activity and specificity towards certain molecular targets.
Propriétés
Formule moléculaire |
C20H15BrN6O3S |
|---|---|
Poids moléculaire |
499.3g/mol |
Nom IUPAC |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methyl-5-nitrophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15BrN6O3S/c1-11-3-8-15(27(29)30)9-16(11)23-24-18-12(2)25-26(19(18)28)20-22-17(10-31-20)13-4-6-14(21)7-5-13/h3-10,25H,1-2H3 |
Clé InChI |
CKHPPQJYVSFYJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B403816.png)
![2',6'-ditert-butyl-7-nitro-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403819.png)



![5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole](/img/structure/B403825.png)


![4-(2-Methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B403828.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B403831.png)
![4-{[(3-Chloro-2-methylphenyl)imino]methyl}benzonitrile](/img/structure/B403832.png)
![2-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B403833.png)


